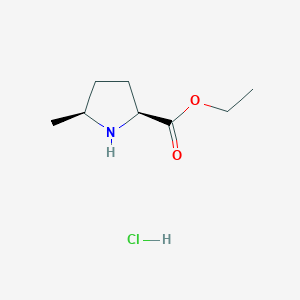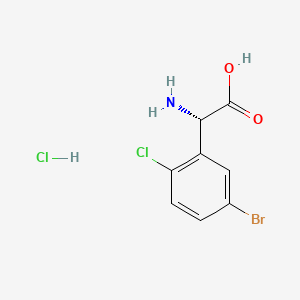![molecular formula C17H25N3 B14034308 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is a complex organic compound with the molecular formula C17H25N3. It is characterized by the presence of a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Piperazine Ring: The bicyclo[2.2.1]heptane core is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Attachment of the Aniline Group: Finally, the piperazinyl derivative is coupled with aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)phenol
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzoic acid
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is unique due to its combination of the bicyclo[2.2.1]heptane core, piperazine ring, and aniline group. This unique structure provides a balance of rigidity, flexibility, and functional group diversity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H25N3 |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2 |
InChI-Schlüssel |
PAPFUGRENUWNNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)




![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)

